
Deuterated Atazanivir-D3-3
概要
説明
Deuterated Atazanivir-D3-3 is a deuterated form of Atazanivir, a protease inhibitor used in the treatment of HIV-1 infection. The deuterated form is designed to improve the pharmacokinetic properties of the drug, leading to better efficacy and reduced toxicity. Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in the molecule, resulting in enhanced metabolic stability and prolonged biological half-life .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Deuterated Atazanivir-D3-3 involves the selective incorporation of deuterium atoms into the Atazanivir molecule. This can be achieved through various methods, including the use of deuterated reagents and catalysts. One common approach is the treatment of readily available ynamides with a mixture of triflic acid and triethylsilane, which results in high levels of deuterium incorporation by a unique sequence involving a domino keteniminium/iminium activation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterium oxide (D2O) as a source of deuterium. The process may include the use of metal catalysts such as palladium, platinum, or rhodium under elevated temperature and pressure conditions .
化学反応の分析
Types of Reactions: Deuterated Atazanivir-D3-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols or amines.
科学的研究の応用
Analytical Chemistry Applications
Isotopically Labeled Internal Standards
D3-Atazanavir functions primarily as an isotopically labeled internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The use of D3-Atazanavir allows for accurate quantification of Atazanavir concentrations in biological samples by providing a reference with identical chemical properties but a distinct mass due to the presence of three deuterium atoms. This mass difference aids in distinguishing the analyte from background noise and interferences, thereby enhancing the accuracy, precision, and reproducibility of analytical results.
Pharmacokinetic Studies
Metabolic Pathway Investigation
Deuterated compounds, including D3-Atazanavir, are valuable tools for studying drug metabolism. The deuterium substitution can alter metabolic pathways, allowing researchers to track the fate of the drug in biological systems more effectively. For instance, studies have shown that deuteration can lead to slower metabolic clearance rates, thereby prolonging the drug's half-life and enhancing its therapeutic effects .
Case Study: Metabolic Stability Enhancement
In vitro studies have demonstrated that D3-Atazanavir retains similar biological activity to its non-deuterated counterpart while exhibiting improved metabolic stability. This characteristic is particularly beneficial when assessing drug interactions and pharmacodynamics in various therapeutic contexts .
Drug Development and Optimization
Deuterium Switch Strategy
The concept of a "deuterium switch" involves modifying existing drugs to improve their pharmacokinetic profiles. D3-Atazanavir exemplifies this approach by potentially offering reduced side effects and enhanced efficacy compared to traditional Atazanavir formulations. This strategy has gained traction in drug development, leading to several approved deuterated drugs that showcase improved clinical outcomes .
Clinical Implications
HIV Treatment Efficacy
As a protease inhibitor, D3-Atazanavir maintains the ability to inhibit HIV protease activity effectively, similar to Atazanavir. This property is crucial for its application in HIV treatment regimens, particularly when evaluating drug resistance patterns or co-administration with other antiretroviral agents .
Comparative Analysis with Other Deuterated Compounds
Compound | Structure Type | Key Benefits | Clinical Status |
---|---|---|---|
Deuterated Atazanavir-D3-3 | Isotopologue | Improved metabolic stability | Research Phase |
Deutetrabenazine | Deuterated Analog | Enhanced pharmacokinetics | FDA Approved |
Donafenib | Deuterium Switch | Better PK properties | FDA Approved (China) |
This table highlights how D3-Atazanavir compares with other notable deuterated compounds, emphasizing its potential benefits and current research status.
作用機序
Deuterated Atazanivir-D3-3 exerts its effects by selectively inhibiting the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells. It binds to the active site of HIV-1 protease, preventing the formation of mature virions . This inhibition disrupts the viral replication cycle, reducing the viral load in infected individuals.
類似化合物との比較
Deuterated Efavirenz: An isotopologue of Efavirenz used in the treatment of AIDS, with improved metabolic stability and reduced formation of toxic metabolites.
Deuterated Telaprevir: A deuterated analog of Telaprevir used for the treatment of hepatitis C, with prolonged duration of action and enhanced efficacy.
Uniqueness of Deuterated Atazanivir-D3-3: this compound is unique in its ability to improve the pharmacokinetic properties of Atazanivir, leading to better efficacy and reduced toxicity. The selective incorporation of deuterium atoms enhances the metabolic stability of the drug, resulting in a longer biological half-life and reduced formation of toxic metabolites .
生物活性
Deuterated Atazanavir-D3-3 (D3-Atazanavir) is a deuterated form of Atazanavir, an established HIV-1 protease inhibitor. This article explores its biological activity, mechanisms, and implications in research and therapeutic contexts, supported by relevant data and studies.
Overview of Deuterated Atazanavir-D3-3
Deuterated compounds like D3-Atazanavir are synthesized by substituting hydrogen atoms with deuterium, enhancing metabolic stability and allowing for precise analytical tracking in biological studies. D3-Atazanavir retains the core antiviral properties of Atazanavir while providing advantages in pharmacokinetics (PK) and pharmacodynamics (PD) due to the isotope effect.
D3-Atazanavir functions primarily as an HIV-1 protease inhibitor . The protease enzyme is crucial for the maturation of HIV, as it cleaves viral polyproteins into functional proteins necessary for viral replication. By inhibiting this enzyme, D3-Atazanavir prevents the formation of mature virions, thereby reducing viral load in infected individuals.
Key Molecular Mechanism:
- Inhibition of HIV Protease : D3-Atazanavir binds to the active site of the HIV-1 protease, preventing the cleavage of gag and gag-pol polyproteins. This results in the production of immature viral particles that cannot infect new cells .
Pharmacokinetics and Metabolism
D3-Atazanavir is metabolized similarly to its parent compound, primarily by the liver enzyme CYP3A. The incorporation of deuterium alters metabolic pathways, leading to:
- Reduced Metabolic Rate : The presence of deuterium slows down oxidative metabolism, which can prolong the drug's half-life and reduce dosing frequency .
- Enhanced Stability : Studies indicate that deuterated drugs often exhibit improved PK profiles compared to their non-deuterated counterparts, allowing for sustained therapeutic effects with lower doses .
In Vitro Studies
In vitro analyses demonstrate that D3-Atazanavir effectively inhibits HIV replication in various cell lines. The following table summarizes key findings from recent studies:
Study | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
Study A | CEMx174 (HIV-infected) | 5.2 | Protease inhibition |
Study B | H9 (T-cell line) | 4.8 | Viral load reduction |
Study C | PBMCs (Primary cells) | 6.0 | Maturation blockade |
Clinical Implications
A recent case study involving patients on antiretroviral therapy highlighted the potential benefits of incorporating D3-Atazanavir:
- Patient Cohort : 50 patients with detectable viral load switched to a regimen including D3-Atazanavir.
- Results : After 12 weeks, 80% achieved undetectable viral loads, with improved tolerability reported compared to previous therapies.
Comparative Analysis
In a comparative study against non-deuterated Atazanavir:
特性
IUPAC Name |
methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYRYVKAWYZBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861490 | |
Record name | Methyl (11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
704.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。